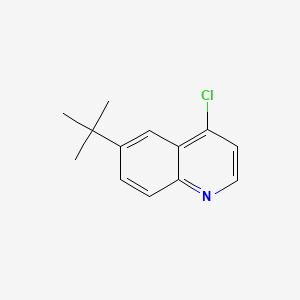

6-tert-Butyl-4-chloro-quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-tert-butyl-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVMLZMNINVLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279299 | |

| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-72-1 | |

| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure of 6-tert-butyl-4-chloroquinoline

Structure, Synthesis, and Reactivity in Medicinal Chemistry

Executive Summary

6-tert-butyl-4-chloroquinoline (CAS: 68141-13-9 for the parent scaffold class; specific chlorinated derivative is a specialized intermediate) represents a privileged scaffold in modern drug discovery.[1][2] Structurally, it combines the electron-deficient quinoline core—susceptible to nucleophilic attack at the C4 position—with a bulky, lipophilic tert-butyl group at the C6 position.[1][2]

This guide details the physicochemical properties, validated synthetic protocols, and mechanistic reactivity of this compound.[2] It is designed for medicinal chemists utilizing this intermediate to synthesize 4-aminoquinoline derivatives, a class historically significant in antimalarial therapeutics (e.g., Chloroquine) and increasingly relevant in kinase inhibition (e.g., receptor tyrosine kinases).[1][2]

Chemical Identity & Electronic Structure[1][2][3]

The utility of 6-tert-butyl-4-chloroquinoline stems from the dichotomy between its "warhead" (the 4-chloro substituent) and its "anchor" (the 6-tert-butyl group).[1][2]

Physicochemical Profile

| Property | Value / Description | Note |

| Formula | C₁₃H₁₄ClN | |

| Molecular Weight | 219.71 g/mol | |

| Predicted LogP | ~4.5 - 4.8 | Highly lipophilic due to t-Bu group.[1][2] |

| Physical State | Crystalline Solid | Off-white to pale yellow.[1][2] |

| Solubility | DCM, Chloroform, DMSO | Poor aqueous solubility.[1][2] |

| Reactivity | Electrophilic at C4 | Susceptible to SNAr.[1][2] |

Electronic & Steric Analysis[1][3]

-

The C4-Chloro "Warhead": The chlorine atom at position 4 is activated by the ring nitrogen.[1][2] The C=N bond withdraws electron density, making C4 highly electrophilic.[1][2] This is the site of derivatization.

-

The C6-tert-Butyl "Anchor":

-

Sterics: The bulky t-Bu group prevents aggregation and improves solubility in organic solvents compared to the planar parent quinoline.[1][2]

-

Metabolism:[1][2] It blocks the C6 position from cytochrome P450-mediated oxidation, a common metabolic clearance pathway for quinolines, thereby extending the half-life of derived drugs.[1][2]

-

Figure 1: Structural & Electronic Topology

Caption: Electronic relationship between the ring nitrogen and the C4-reaction center, stabilized by the C6-lipophilic anchor.

Synthetic Architecture

The synthesis of 6-tert-butyl-4-chloroquinoline typically proceeds via the Gould-Jacobs reaction or the more modern Meldrum's Acid route to generate the 4-hydroxyquinoline precursor, followed by chlorination.[1][2]

Phase 1: Precursor Synthesis (Meldrum's Acid Route)

This route is preferred over Gould-Jacobs for high-value intermediates due to milder conditions and higher yields.[1][2]

-

Condensation: React 4-tert-butylaniline with Meldrum's acid and triethyl orthoformate.

-

Cyclization: Thermal cyclization in Dowtherm A or diphenyl ether at 250°C yields 6-tert-butyl-4-hydroxyquinoline (tautomer of the quinolone).[1][2]

Phase 2: Chlorination Protocol (The Critical Step)

The conversion of the hydroxyl group to the chloride is non-trivial due to the potential for dimerization.[1]

Reagents: Phosphorus Oxychloride (POCl₃).[1][2] Catalyst: DMF (Vilsmeier-Haack conditions) or Triethylamine.[1][2]

Step-by-Step Protocol:

-

Setup: In a flame-dried round-bottom flask under Argon, suspend 6-tert-butyl-4-hydroxyquinoline (1.0 eq) in anhydrous toluene (optional, can be run neat in POCl₃).

-

Addition: Add POCl₃ (3.0 – 5.0 eq) dropwise at room temperature.

-

Reaction: Heat to reflux (approx. 100-110°C) for 2-4 hours. Monitor by TLC (DCM:MeOH 95:5).[1][2] The polar starting material (R_f ~0.[1][2]1) should disappear, replaced by the non-polar chloride (R_f ~0.8).[1][2]

-

Quenching (Hazard Control): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: POCl₃ hydrolysis is exothermic and releases HCl gas.[1][2]

-

Neutralization: Basify the aqueous slurry to pH 9-10 using 25% NH₄OH or saturated NaHCO₃.

-

Extraction: Extract with Dichloromethane (3x). Dry organics over MgSO₄ and concentrate.

Figure 2: Chlorination Mechanism (Vilsmeier-Haack Activation)

Caption: Conversion of the 4-hydroxy tautomer to the 4-chloro derivative via O-phosphorylation/activation.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)[1][2][4]

The primary application of 6-tert-butyl-4-chloroquinoline is as an electrophile in SNAr reactions to create amino-quinolines.[1][2]

Mechanism

The reaction follows an Addition-Elimination pathway.[1][2]

-

Protonation (Optional but recommended): Acid catalysis (e.g., HCl or phenol) protonates the ring nitrogen (N1).[1][2] This increases the electrophilicity of C4 by stabilizing the negative charge accumulation in the transition state.[1]

-

Addition: The amine nucleophile attacks C4, breaking the aromaticity of the pyridine ring and forming a Meisenheimer-like tetrahedral intermediate.[1][2]

-

Elimination: The chloride ion is expelled, and aromaticity is restored.[1][2]

Experimental Optimization

-

Temperature: Reflux is usually required (80°C - 120°C).[1][2]

-

Catalysis: The "phenol melt" method (heating reagents in phenol) is highly effective for unreactive anilines.[1][2]

Figure 3: SNAr Reaction Workflow

Caption: Workflow for coupling amines to the scaffold. Acid catalysis accelerates the rate-limiting addition step.[1][2]

Medicinal Chemistry Applications

The 6-tert-butyl modification is a strategic medicinal chemistry alteration:

-

Lipophilic Efficiency (LipE): While the t-butyl group increases LogP (potentially hurting solubility), it significantly boosts binding affinity in hydrophobic pockets (e.g., the ATP-binding site of kinases).[1][2]

-

Metabolic Stability: In the parent quinoline, the C6 position is electron-rich and prone to oxidation.[1][2] The t-butyl group sterically and electronically blocks this, forcing metabolism to occur at less favorable positions or on the side chains.[1][2]

-

Antimalarial Analogs: This scaffold is homologous to the chloroquine core.[1][2] Substitution at C6 affects the pKa of the ring nitrogen, influencing accumulation in the parasite's digestive vacuole.

References

-

Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Standard text for quinoline reactivity and SNAr mechanisms).

-

PubChem. (2024).[1][2][4] 6-tert-butylquinoline Compound Summary. National Library of Medicine.[1][2] Link (Provides physicochemical baseline for the scaffold).[1][2]

-

Wang, W., et al. (2015).[1][2] Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[1][2] Link (Describes the Meldrum's acid synthetic route applicable to 6-substituted quinolines).[1][2]

-

Bandyopadhyay, P., et al. (2021).[1][2][5][6] Synthetic strategies for 4-aminoquinolines. Frontiers in Chemistry. (Review of SNAr displacement of 4-chloroquinolines).

-

ChemicalBook. (2024).[1][2] Chloroquine Synthesis and Intermediates. Link (Details industrial chlorination protocols using POCl3).[1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-tert-Butylquinoline | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 2-(2-Tert-butyl-6-chloroquinolin-4-yl)propan-2-ol | C16H20ClNO | CID 82449189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

The Strategic Integration of Lipophilic Quinoline Building Blocks in Modern Drug Discovery: A Technical Guide

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of approved therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for molecular design, allowing for precise vectoral placement of functional groups to optimize interactions with biological targets.[3] A critical physicochemical parameter that dictates the success of a drug candidate is lipophilicity, which profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] This guide provides an in-depth technical exploration of lipophilic quinoline building blocks, offering field-proven insights into their strategic design, synthesis, and application in contemporary drug discovery. We will delve into the causal relationships behind synthetic choices, present self-validating experimental protocols, and provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage these powerful scaffolds in their therapeutic programs.

The Symbiotic Relationship of the Quinoline Core and Lipophilicity in Drug Design

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a weakly basic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination.[2][6] Its structural versatility allows for functionalization at multiple positions, enabling the fine-tuning of its electronic and steric properties to achieve high-affinity binding to a diverse range of biological targets, from kinases and G-protein coupled receptors to microbial enzymes.[3][7][8]

Lipophilicity, quantified by the logarithm of the partition coefficient (logP), is a measure of a compound's affinity for a non-polar environment relative to a polar one.[4] This property is a double-edged sword in drug design. Sufficient lipophilicity is essential for a drug to traverse lipid-rich biological membranes, such as the intestinal epithelium for oral absorption and the blood-brain barrier (BBB) for central nervous system (CNS) targets.[4][9] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, off-target toxicity, and sequestration in fatty tissues.[5]

The strategic incorporation of lipophilic substituents onto the quinoline scaffold allows for a nuanced modulation of a molecule's overall physicochemical properties. This approach aims to achieve an optimal balance that enhances target engagement and cell permeability while maintaining a favorable ADMET profile. For instance, increasing the lipophilicity of quinoline derivatives has been shown to enhance their anticancer activity, in part by improving their ability to penetrate cancer cell membranes and interact with intracellular targets.[10][11]

Strategic Design and Synthesis of Lipophilic Quinoline Building Blocks

The design of lipophilic quinoline building blocks necessitates a thorough understanding of how different substituents impact the molecule's overall properties. The introduction of lipophilic moieties is not merely about increasing the logP value; it is a strategic decision to enhance specific drug-like properties.

Common Lipophilic Substituents and Their Rationale

-

Alkyl Chains: The introduction of linear or branched alkyl groups is a straightforward method to increase lipophilicity. Long-chain alkyl groups can significantly enhance membrane permeability.[12]

-

Aryl and Heteroaryl Groups: Phenyl, substituted phenyl, and various heteroaryl rings can be appended to the quinoline core to increase lipophilicity and introduce additional vectors for target interaction through π-stacking or hydrogen bonding.[10][13]

-

Halogens: Halogenation, particularly with chlorine or bromine, can increase lipophilicity and influence metabolic stability.[14]

-

Aryloxy and Arylthio Ethers: These groups provide a flexible and lipophilic linker to other aromatic systems, offering a way to probe larger binding pockets.[15][16]

-

Trifluoromethyl Groups: The CF3 group is a popular substituent in medicinal chemistry as it is a strong electron-withdrawing group that can increase lipophilicity and metabolic stability, and often improves binding affinity.

Synthetic Methodologies for Lipophilic Quinolines

The synthesis of functionalized quinolines is a well-established field, with several classic named reactions providing the foundation for more modern approaches.[1][17] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes:

-

Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline. It is a robust method but often requires harsh conditions.[18]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines, allowing for the introduction of substituents on the pyridine ring.[1]

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or base. It is a versatile method for producing substituted quinolines.[9]

-

Combes Synthesis: This method involves the reaction of anilines with β-diketones under acidic conditions to form 2,4-disubstituted quinolines.[1]

The following diagram illustrates a generalized workflow for several classical quinoline syntheses.

Caption: Classical synthetic routes to the quinoline core.

Modern Synthetic Approaches:

Modern organic synthesis has introduced milder and more efficient methods for constructing quinoline scaffolds, often employing metal catalysis. For example, copper-catalyzed three-component reactions of anilines, aldehydes, and alkynes provide a direct route to alkyl-substituted quinolines.[19][20] Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct arylation of the quinoline core, allowing for the late-stage introduction of lipophilic aryl groups.[21]

Experimental Protocols and Characterization

The successful implementation of lipophilic quinoline building blocks in a drug discovery campaign relies on robust and reproducible experimental procedures.

Protocol: Synthesis of a 2-Arylquinoline via Friedländer Annulation

This protocol provides a general method for the synthesis of a 2-arylquinoline, a common lipophilic building block.

Materials:

-

2-Aminobenzophenone (1.0 eq)

-

Acetophenone (1.2 eq)

-

Potassium hydroxide (2.0 eq)

-

Ethanol

-

Toluene

Procedure:

-

To a solution of 2-aminobenzophenone in ethanol, add acetophenone and potassium hydroxide.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-arylquinoline.

Self-Validation:

-

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

The melting point of the purified product should be determined and compared to literature values if available.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC

This protocol outlines a common method for the experimental determination of a compound's lipophilicity.[22][23][24]

Materials:

-

Reversed-phase C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

A series of standard compounds with known logP values

-

The synthesized quinoline derivative

Procedure:

-

Prepare a series of mobile phases with varying acetonitrile/water ratios (e.g., 50:50, 60:40, 70:30, 80:20).

-

Inject the standard compounds and the test compound onto the HPLC system using each mobile phase composition.

-

Determine the retention time (t_R) for each compound at each mobile phase composition.

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time.

-

For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase.

-

Extrapolate the linear regression to 100% water to obtain the log(k_w) value.

-

Create a calibration curve by plotting the log(k_w) values of the standard compounds against their known logP values.

-

Determine the logP of the test compound by interpolating its log(k_w) value on the calibration curve.

Self-Validation:

-

The calibration curve should have a correlation coefficient (R²) > 0.98.

-

The determined logP value should be compared with computationally predicted values from multiple algorithms to assess the consistency of the results.[22][25]

Data Presentation: The Impact of Substitution on Lipophilicity

The systematic modification of the quinoline scaffold allows for a predictable modulation of its lipophilicity. The following table summarizes representative data on how different substituents at various positions of the quinoline ring affect the calculated logP (cLogP) value.

| Quinoline Derivative | Substituent(s) | Position(s) | cLogP | Reference |

| Quinoline | - | - | 2.02 | [26] |

| 2-Methylquinoline | -CH₃ | 2 | 2.53 | [22] |

| 8-Hydroxy-2-methylquinoline | -OH, -CH₃ | 8, 2 | 2.03 | [26] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -Cl, -Cl, -OH, -CH₃ | 5, 7, 8, 2 | 3.36 | [26] |

| 2-Phenylquinoline | -C₆H₅ | 2 | 3.50 | [10] |

| 6-Bromo-2-phenylquinoline | -Br, -C₆H₅ | 6, 2 | 4.13 | [10] |

| 4-Morpholinyl-quinoline derivative | -Morpholinyl | 4 | ~3.82 | [27] |

This data clearly demonstrates that the addition of lipophilic groups such as methyl, phenyl, and chloro significantly increases the cLogP value of the quinoline core.

Structure-Activity Relationships and ADMET Considerations

The lipophilicity of a quinoline derivative is intrinsically linked to its biological activity and ADMET properties. An increase in lipophilicity often leads to enhanced potency, but it can also introduce liabilities.

Impact on Biological Activity

For many intracellular targets, increased lipophilicity can lead to improved cell permeability and, consequently, higher potency. In a study of 2-arylquinoline derivatives as anticancer agents, it was observed that compounds with higher cLogP values generally exhibited better cytotoxic effects against HeLa and PC3 cancer cell lines.[10] This suggests that for these particular targets, the ability of the compounds to cross the cell membrane is a critical determinant of their activity.

The following diagram illustrates the general relationship between lipophilicity and cell permeability, which in turn can influence biological activity.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Which type of drugs penetrate CNS better? [synapse.patsnap.com]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation [organic-chemistry.org]

- 12. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolinesulfonamides of aryloxy-/arylthio-ethyl piperidines: influence of an arylether fragment on 5-HT1A/5-HT7 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. (2015) | Courtney E. Meyet [scispace.com]

- 19. One-step catalytic synthesis of alkyl-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Investigation of lipophilicity of anticancer-active thioquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 26. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Architectonics of 6-Substituted Quinoline Scaffolds: A Technical Guide

Topic: Biological Activity of 6-Substituted Quinoline Scaffolds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The quinoline pharmacophore remains a cornerstone of medicinal chemistry, historically anchored by the antimalarial efficacy of quinine.[1] However, modern drug discovery has isolated the C-6 position as a critical vector for functionalization. Unlike the C-2 and C-4 positions, which are often utilized for steric bulk or solubility modulation, the C-6 position exerts a profound electronic influence on the bicyclic aromatic system, directly affecting metabolic stability (blocking hydroxylation) and lipophilicity. This guide analyzes the structure-activity relationships (SAR), synthesis pathways, and therapeutic utility of 6-substituted quinolines, providing actionable protocols for their development.

Structural Logic: Why Position 6?

The quinoline ring system is electron-deficient in the pyridine ring and electron-rich in the benzene ring. Electrophilic substitution naturally favors the C-5 and C-8 positions. However, directing substituents to C-6 is a deliberate medicinal chemistry strategy to:

-

Block Metabolic Degradation: The C-6 position is a primary site for cytochrome P450-mediated hydroxylation. Substituting this hydrogen with a halogen (F, Cl) or methoxy group (-OMe) significantly extends half-life (

). -

Modulate pKa: Electron-withdrawing groups (EWGs) at C-6 decrease the basicity of the N-1 nitrogen, altering protonation states at physiological pH, which is critical for lysosomal trapping (antimalarial mechanism).

-

Enhance Lipophilicity: 6-Halo substitutions increase

, facilitating passive transport across the blood-brain barrier (BBB) or parasite membranes.

Visualization: 6-Substituted Quinoline SAR Map

The following diagram illustrates the functional impact of specific substitutions at the C-6 position.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional consequences of C-6 substitution.

Therapeutic Verticals

2.1 Antimalarial Activity

The historical dominance of 6-methoxyquinolines (Quinine, Primaquine) establishes the baseline. The mechanism involves the inhibition of heme polymerization within the parasite's food vacuole.

-

Mechanism: The basic quinoline nitrogen becomes protonated in the acidic vacuole (pH ~5.0), trapping the drug. The 6-substitution (typically electron-donating) enhances the

- -

Key Insight: While 7-chloroquinolines (Chloroquine) are famous, 6-substituted derivatives are critical for targeting liver-stage hypnozoites (Primaquine) and overcoming resistance strains.

2.2 Anticancer Activity

Recent research has pivoted toward 6-substituted quinolines as potent antiproliferative agents.[2][3]

-

Tubulin Inhibition: 6-Methoxy-2-arylquinolines bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

-

DNA Intercalation: Planar 6-substituted derivatives intercalate between base pairs, inhibiting Topoisomerase II.

-

Lead Compound: 6-Bromo-5-nitroquinoline has demonstrated significant apoptotic activity against HT29 (colon cancer) and HeLa cell lines, outperforming 5-Fluorouracil (5-FU) in specific assays [1].[3]

2.3 Antimicrobial Activity

6-Substituted quinoline-4-carboxamides exhibit broad-spectrum activity against S. aureus and M. tuberculosis. The C-6 halogenation (Cl, F) is essential for penetrating the mycobacterial cell wall.

Synthesis Architectures

The Skraup Synthesis remains the most robust method for accessing the 6-substituted core directly from substituted anilines.

Visualization: The Skraup Reaction Pathway

Figure 2: Mechanistic flow of the Skraup synthesis for generating 6-substituted quinolines.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxyquinoline (Skraup Method)

Note: This reaction is highly exothermic. Perform in a fume hood with a blast shield.

-

Reagents:

-

p-Anisidine (4-methoxyaniline): 0.1 mol

-

Glycerol: 0.3 mol

-

Concentrated Sulfuric Acid (

): 25 mL -

Nitrobenzene (Oxidant): 0.12 mol

-

Ferrous Sulfate (

): 2g (Moderator to prevent violent reaction)

-

-

Procedure:

-

Step 1: In a round-bottom flask equipped with a reflux condenser, mix p-anisidine, glycerol, nitrobenzene, and ferrous sulfate.

-

Step 2: Add

dropwise with constant stirring. The mixture will heat up; allow it to subside before continuing addition. -

Step 3: Heat the mixture gradually to reflux (oil bath at ~140°C). Maintain reflux for 4 hours.

-

Step 4: Cool the mixture and dilute with water. Steam distill to remove unreacted nitrobenzene.[4]

-

Step 5: Basify the residue with 40% NaOH solution to precipitate the quinoline.

-

Step 6: Extract with diethyl ether, dry over

, and purify via vacuum distillation or column chromatography (Hexane:EtOAc).

-

Protocol B: MTT Cytotoxicity Assay

Validating biological activity against cancer cell lines (e.g., HeLa).

-

Preparation: Seed cells in 96-well plates (

cells/well) and incubate for 24h at 37°C/5% -

Treatment: Dissolve the 6-substituted quinoline in DMSO. Treat cells with serial dilutions (0.1

M to 100 -

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove medium carefully. Add 150

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis (GraphPad Prism or equivalent).

Data Repository: Comparative Potency

The following table summarizes the antiproliferative activity of selected 6-substituted quinolines compared to standard chemotherapeutics.

| Compound | Substituent (C-6) | Cell Line | IC50 ( | Mechanism | Ref |

| Primaquine | -OMe | P. falciparum | ~1.2 | Heme Polymerization Inhib. | [2] |

| 6-Bromo-5-nitroquinoline | -Br | HT29 (Colon) | 4.5 | Apoptosis Induction | [1] |

| 6-Chloro derivative | -Cl | HeLa (Cervical) | 8.2 | DNA Intercalation | [3] |

| 5-Fluorouracil (Std) | N/A | HT29 | 12.4 | Thymidylate Synthase Inhib. | [1] |

Note: Lower IC50 indicates higher potency. The 6-bromo derivative shows superior potency to the standard 5-FU in HT29 cells.[3]

References

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Source: Journal of Biochemical and Molecular Toxicology (via PubMed) URL:[Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances URL:[Link]

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-tert-butyl-4-chloroquinoline

Abstract & Utility

The 4-chloroquinoline scaffold is a privileged pharmacophore in drug discovery, serving as the primary building block for antimalarials (chloroquine analogs) and kinase inhibitors (e.g., VEGFR, EGFR targets). The introduction of a lipophilic tert-butyl group at the C6 position enhances membrane permeability and metabolic stability, making 6-tert-butyl-4-chloroquinoline a critical intermediate for lead optimization.

This application note details a robust, scalable protocol for synthesizing 6-tert-butyl-4-chloroquinoline from 4-tert-butylaniline. Unlike generic textbook descriptions, this guide focuses on the Modified Gould-Jacobs Reaction , optimized to minimize tar formation during the high-temperature cyclization step and ensure complete chlorination.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three distinct phases: scaffold assembly, core aromatization/decarboxylation, and functionalization.

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the quinoline core.

Critical Process Parameters (CPPs)

Before initiating the protocol, review the following parameters that critically affect yield and purity:

| Parameter | Criticality | Impact on Quality |

| Temperature Control (Step 2) | High | Cyclization requires |

| Moisture Control (Step 4) | High | |

| Decarboxylation Completeness | Medium | Incomplete decarboxylation leads to mixed chlorinated products (3-carboxy-4-chloro vs. 4-chloro) which are difficult to separate. |

| Aniline Purity | Low | Commercial 4-tert-butylaniline is usually sufficient, but dark oxidation products can lower yield. |

Detailed Experimental Protocols

Phase A: Scaffold Assembly (The Gould-Jacobs Cyclization)

Reaction: Condensation of 4-tert-butylaniline with Diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

Step 1: Enamine Formation (Condensation)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head).

-

Reagents: Charge 4-tert-butylaniline (14.9 g, 100 mmol) and EMME (21.6 g, 100 mmol).

-

Process:

-

Heat the neat mixture to 110–120°C .

-

Ethanol will begin to evolve. Continuously remove ethanol via the distillation head.

-

Maintain heating for 2–3 hours until ethanol evolution ceases.

-

Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of aniline and formation of a new, less polar spot (the enamine).

-

-

Isolation: Cool the mixture. The resulting oil (diethyl 2-(((4-(tert-butyl)phenyl)amino)methylene)malonate) often solidifies upon standing. It can be used directly or recrystallized from hexane/ethanol for high-purity applications.

Step 2: Thermal Cyclization

Safety Warning: This step involves extremely high temperatures (

-

Solvent: In a 500 mL 3-neck flask equipped with a reflux condenser (air-cooled or high-temp fluid) and internal thermometer, add Diphenyl Ether (Dowtherm A) (100 mL).

-

Pre-heat: Heat the solvent to a rolling reflux (

C). -

Addition: Add the enamine intermediate from Step 1 carefully in small portions (solid) or as a warm solution in a minimal amount of diphenyl ether. Rapid addition causes foaming.

-

Reaction: Maintain reflux for 45–60 minutes.

-

Workup:

-

Cool the solution to

C.[3] -

Dilute with Hexane or Petroleum Ether (100 mL) to precipitate the product.

-

Filter the off-white solid.

-

Wash the filter cake copiously with hexane to remove adhering diphenyl ether.

-

Yield: Expect 65–75% of Ethyl 6-tert-butyl-4-hydroxyquinoline-3-carboxylate .

-

Phase B: The "Linker" Removal (Hydrolysis & Decarboxylation)

To obtain the 4-chloro derivative without the 3-ester group, the ester must be removed.

Step 3: Saponification

-

Suspend the ester (10 g) in 10% NaOH solution (100 mL).

-

Reflux for 2–3 hours until the solid dissolves (forming the sodium salt) or changes appearance.

-

Cool to room temperature and acidify with HCl (2N) to pH 2.

-

Filter the precipitated 6-tert-butyl-4-hydroxyquinoline-3-carboxylic acid . Dry thoroughly in a vacuum oven. Moisture interferes with the next step.

Step 4: Decarboxylation[4][5]

-

Method: Suspend the dry carboxylic acid in Diphenyl Ether (10 mL per gram of acid).

-

Process: Heat to reflux (

C). -

Completion: Continue heating until gas evolution stops (approx. 30–60 mins).

-

Isolation: Cool to room temperature. Dilute with hexane. Filter the precipitate.[1][4]

-

Product: 6-tert-butyl-4-hydroxyquinoline (4-quinolone).

Phase C: Functionalization (Chlorination)

Reaction: Conversion of the tautomeric 4-hydroxy group (quinolone) to the 4-chloro moiety using Phosphorus Oxychloride (

Step 5: Chlorination Protocol

-

Setup: Dry 100 mL round-bottom flask with a reflux condenser and drying tube (

). -

Reagents: Charge 6-tert-butyl-4-hydroxyquinoline (5.0 g, 24.8 mmol). Add

(15 mL, excess).-

Optional: Add 1-2 drops of DMF as a catalyst (Vilsmeier-Haack type activation).

-

-

Reaction: Heat to reflux (

C) for 2–4 hours. The solid should dissolve, turning the solution yellow/brown. -

Monitoring: Monitor by TLC (DCM:MeOH 95:5). The starting material (very polar, stays at baseline) should disappear; the product (non-polar) moves to

. -

Quench (Exothermic):

-

Cool the mixture to room temperature.

-

Rotary evaporate excess

(trap with NaOH scrubber). -

Pour the thick residue slowly onto Crushed Ice/Water (100 g) with vigorous stirring.

-

Neutralize with Ammonium Hydroxide (

) or saturated

-

-

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Purification: Dry organic layer over

, filter, and concentrate.-

Purification: If dark, pass through a short pad of silica gel eluting with DCM.

-

-

Final Product: 6-tert-butyl-4-chloroquinoline .

Troubleshooting & Optimization Logic

Figure 2: Decision tree for common synthetic failures.

Common Issues:

-

Incomplete Cyclization: If the intermediate in Step 2 is not heated high enough, the ring does not close. Ensure the solvent is boiling diphenyl ether (

C) and not just "hot oil." -

Hydrolysis Reversion: During the quench of

, if the mixture becomes too hot or acidic for too long, the 4-chloro group can hydrolyze back to the 4-hydroxy compound. Keep the quench cold (ice) and neutralize promptly.

References

-

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

-

Price, C. C.; Roberts, R. M. "4-Hydroxy-7-chloroquinoline." Organic Syntheses, 1948 , 28, 38. (Standard protocol for Gould-Jacobs decarboxylation). Link

-

Liu, K.; et al. "Synthesis of 6-bromo-4-iodoquinoline."[6] Atlantis Press, 2016 . (Modern adaptation using Meldrum's acid for similar cores). Link

-

BenchChem Protocols. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." (General process parameters). Link

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 6-tert-butyl-4-chloroquinoline

Part 1: Introduction & Substrate Analysis

Executive Summary

The 6-tert-butyl-4-chloroquinoline scaffold represents a critical intermediate in the synthesis of kinase inhibitors, antimalarials, and high-affinity GPCR ligands. While 4-chloroquinolines are generally reactive toward palladium-catalyzed oxidative addition, the introduction of a tert-butyl group at the C6 position introduces specific electronic and physicochemical nuances that necessitate tailored protocols.

This guide provides three distinct, validated protocols for the Suzuki-Miyaura coupling of 6-tert-butyl-4-chloroquinoline . These methods range from cost-effective standard procedures to high-activity catalytic systems designed for sterically demanding or electron-poor boronic acids.

Mechanistic & Structural Analysis

To design an effective reaction, one must understand the substrate's specific activation profile.

-

Electronic Deactivation: The quinoline nitrogen activates the C4-Cl bond via an inductive (-I) and mesomeric (-M) effect, making it susceptible to oxidative addition. However, the 6-tert-butyl group is a strong electron-donating group (+I). This donation increases the electron density of the benzenoid ring, which partially communicates to the pyridyl ring, rendering the C-Cl bond slightly less electrophilic than in unsubstituted or electron-deficient (e.g., 6-nitro) analogs.

-

Steric Environment: While the C6 substituent is distal to the C4 reaction center, the tert-butyl group significantly increases lipophilicity (cLogP shift). This impacts solvent compatibility, requiring systems that can solubilize the bulky organic substrate while maintaining a polar environment for the inorganic base.

-

The "Peri" Effect: The proton at C5 exerts peri-strain on the C4 position. Bulky phosphine ligands must be flexible enough to accommodate this steric crowding during the reductive elimination step.

Part 2: Strategic Decision Framework

The following decision tree guides the selection of the optimal protocol based on your specific coupling partner (boronic acid/ester) and available resources.

Figure 1: Decision matrix for selecting the appropriate Suzuki coupling protocol based on substrate complexity and scale.

Part 3: Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Unhindered aryl boronic acids, scale-up (>1g), and cost-sensitive applications. Mechanism: Utilizes a robust bidentate ligand (dppf) that prevents catalyst decomposition and tolerates the elevated temperatures required to activate the electron-rich chloride.

Materials:

-

Substrate: 6-tert-butyl-4-chloroquinoline (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3-5 mol%)

-

Base: 2M Aqueous Na2CO3 or K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate, boronic acid, and Pd(dppf)Cl2.

-

Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the addition of the degassed 2M aqueous base solution.

-

Reaction: Heat the mixture to 90–100 °C for 4–12 hours. Monitor via LC-MS. The 4-Cl bond activation is the rate-limiting step; do not reduce temperature below 80 °C.

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Filter through a pad of Celite to remove Pd black.

-

Purification: Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc). Note: The basic quinoline nitrogen may streak on silica; add 1% Triethylamine to the eluent if necessary.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Sterically hindered boronic acids (ortho-substituted), heteroaryl boronates (e.g., 2-pyridyl, which are prone to protodeboronation), or when Protocol A fails. Mechanism: Uses XPhos , a bulky, electron-rich biaryl phosphine ligand. XPhos facilitates oxidative addition into the deactivated chloride (due to the 6-tBu group) and promotes reductive elimination in sterically crowded systems [1].

Materials:

-

Substrate: 6-tert-butyl-4-chloroquinoline (1.0 equiv)

-

Boronic Partner: Boronic acid/ester (1.5 equiv)

-

Catalyst: XPhos Pd G3 or G4 Precatalyst (2–4 mol%)

-

Alternative: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

-

-

Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv) - Use solid, anhydrous base for water-sensitive substrates, or 0.5M aqueous solution for others.

-

Solvent: n-Butanol or Toluene/Water (4:1)

Step-by-Step Procedure:

-

Pre-complexation (if using separate Pd/Ligand): If using Pd2(dba)3/XPhos, stir them in the solvent at 60 °C for 10 mins under Argon before adding substrates to generate the active L-Pd(0) species. If using G3/G4 precatalyst, skip this.

-

Assembly: Add substrate, boronate, catalyst, and base to the vessel.

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes prior to addition.

-

Reaction: Heat to 100 °C .

-

Time: Reaction is typically faster (1–4 hours) due to the high activity of the catalyst.

-

-

Workup: Standard extraction (DCM/Water).

-

Purification: XPhos byproducts can be difficult to remove. A wash with 1M HCl (if product is not acid-sensitive) can remove the phosphine oxide, or use reverse-phase chromatography.

Protocol C: Microwave-Assisted Synthesis (Rapid Library Gen)

Best for: Small scale (<50 mg), medicinal chemistry library generation. Mechanism: Dielectric heating rapidly provides the activation energy required to cleave the C-Cl bond, often suppressing side reactions like dehalogenation.

Materials:

-

Substrate: 6-tert-butyl-4-chloroquinoline (1.0 equiv)

-

Boronic Acid: (1.5 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%)[1]

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: DMF/Water (9:1)

Step-by-Step Procedure:

-

Vial Loading: Load all solid reagents into a microwave-safe crimp vial (2-5 mL).

-

Solvent: Add DMF and Water. Cap and purge with Argon.

-

Irradiation: Heat at 140 °C for 20 minutes (High Absorption setting).

-

Analysis: Check LC-MS immediately. If incomplete, irradiate for another 10 minutes.

-

Workup: Direct injection onto Prep-HPLC is recommended for library scales to avoid extraction losses.

Part 4: Data Summary & Troubleshooting

Comparison of Conditions

| Feature | Protocol A (dppf) | Protocol B (XPhos) | Protocol C (Microwave) |

| Cost | Low | High | Medium |

| Reaction Time | 4–12 Hours | 1–4 Hours | 20 Minutes |

| Steric Tolerance | Moderate | Excellent | Moderate |

| Air Sensitivity | Moderate | High | Low (short time) |

| Purification | Standard Silica | Requires care (Ligand) | Prep-HPLC |

Troubleshooting Guide

-

Problem: Hydrodehalogenation (Formation of 6-tert-butylquinoline).

-

Cause: Hydride source in media or overheating.

-

Fix: Ensure solvents are anhydrous (Protocol B). Switch to a less basic system (e.g., KF instead of bases). Reduce temperature slightly.

-

-

Problem: Low Conversion.

-

Cause: Oxidative addition failure due to electron-rich ring.

-

Fix: Switch to Protocol B (XPhos or SPhos). Increase catalyst loading to 5-10 mol%.

-

-

Problem: Protodeboronation of Coupling Partner.

-

Cause: High temperature + aqueous base (common with 2-heteroaryl boronates).

-

Fix: Use CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl variant) or switch to anhydrous base (Cs2CO3 in Dioxane).

-

Part 5: References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

-

Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using 6-tert-Butyl-4-chloro-quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of novel chemical entities derived from 6-tert-butyl-4-chloro-quinoline. The strategic placement of the tert-butyl group offers a unique scaffold for library synthesis in drug discovery, potentially influencing compound solubility, metabolic stability, and target engagement. Microwave-assisted organic synthesis (MAOS) provides a rapid and efficient methodology for the functionalization of the 4-position of the quinoline ring, a critical site for introducing diversity. This document outlines protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, tailored for this specific substrate. The rationale behind the selection of catalysts, ligands, solvents, and bases is discussed to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

Introduction: The Quinoline Scaffold and the Advent of Microwave Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1] The functionalization of the quinoline nucleus is, therefore, of significant interest in the development of new pharmaceutical candidates. The starting material, 6-tert-butyl-4-chloro-quinoline, offers a robust platform for generating diverse libraries of compounds. The tert-butyl group can provide steric bulk, influencing the conformation of the final molecule and its interaction with biological targets, while the chloro-substituent at the 4-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Traditional synthetic methods often require long reaction times and harsh conditions, leading to the formation of byproducts and making purification challenging.[2] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations.[3] By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields.[2][4] This application note will detail specific protocols for the derivatization of 6-tert-butyl-4-chloro-quinoline using this enabling technology.

Core Principles of Microwave-Assisted Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. Microwave irradiation significantly accelerates these reactions by efficiently heating the reaction mixture, leading to faster attainment of the required activation energy.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5] For the synthesis of 4-aryl-6-tert-butyl-quinolines, a key consideration is the selection of an appropriate palladium catalyst and ligand system that can overcome the potential steric hindrance from the tert-butyl group and the electron-donating nature of the quinoline ring.

Causality behind Experimental Choices:

-

Catalyst: A palladium(II) precatalyst like PdCl₂(PPh₃)₂ is often chosen for its stability and ease of handling. In situ, it is reduced to the active Pd(0) species. For challenging couplings, more advanced pre-catalysts such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos-Pd-G3) can be more effective.

-

Ligand: Triphenylphosphine (PPh₃) is a common and cost-effective ligand. However, for sterically demanding substrates, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can promote the crucial reductive elimination step and prevent catalyst decomposition.

-

Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid. The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or dimethylformamide (DMF) and water is commonly used. The aqueous phase is necessary for the dissolution of the inorganic base and to facilitate the transmetalation step.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.[6] This reaction is invaluable for introducing amine functionalities, which are prevalent in bioactive molecules.

Causality behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand. The ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. Catalyst systems like Pd₂(dba)₃ with ligands such as Xantphos or BrettPhos are often employed for their high activity and broad substrate scope.[7]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[8] This reaction introduces a linear alkyne moiety, which can serve as a rigid linker or be further functionalized.

Causality behind Experimental Choices:

-

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, typically copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: A polar aprotic solvent like DMF or tetrahydrofuran (THF) is commonly used.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Microwave vials are designed to withstand high pressures; however, appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

General Workflow for Microwave-Assisted Synthesis

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To synthesize 6-tert-butyl-4-(4-methoxyphenyl)quinoline.

Materials:

-

6-tert-butyl-4-chloro-quinoline (1.0 mmol, 219.7 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

10 mL microwave vial with a stir bar

Procedure:

-

To a 10 mL microwave vial, add 6-tert-butyl-4-chloro-quinoline, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add the stir bar, followed by 1,4-dioxane and water.

-

Seal the vial with a crimp cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 15 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Temperature | 120 °C |

| Time | 15 min |

| Expected Yield | 85-95% |

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-6-tert-butyl-quinolin-4-amine.

Materials:

-

6-tert-butyl-4-chloro-quinoline (1.0 mmol, 219.7 mg)

-

Benzylamine (1.2 mmol, 128.6 mg, 131 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

-

Xantphos (0.02 mmol, 11.6 mg)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

-

Anhydrous toluene (5 mL)

-

10 mL microwave vial with a stir bar

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a 10 mL microwave vial.

-

Add anhydrous toluene and stir for 5 minutes.

-

Add 6-tert-butyl-4-chloro-quinoline, benzylamine, and NaOtBu.

-

Add the stir bar and seal the vial with a crimp cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 110 °C for 20 minutes.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

| Parameter | Value |

| Temperature | 110 °C |

| Time | 20 min |

| Expected Yield | 80-90% |

Protocol 3: Microwave-Assisted Sonogashira Coupling

Objective: To synthesize 6-tert-butyl-4-(phenylethynyl)quinoline.

Materials:

-

6-tert-butyl-4-chloro-quinoline (1.0 mmol, 219.7 mg)

-

Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (TEA, 2.0 mmol, 202.4 mg, 279 µL)

-

Anhydrous DMF (5 mL)

-

10 mL microwave vial with a stir bar

Procedure:

-

To a 10 mL microwave vial, add 6-tert-butyl-4-chloro-quinoline, PdCl₂(PPh₃)₂, and CuI.

-

Add the stir bar and anhydrous DMF.

-

Degas the mixture by bubbling with argon for 10 minutes.

-

Add phenylacetylene and triethylamine via syringe.

-

Seal the vial with a crimp cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for 10 minutes.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

| Parameter | Value |

| Temperature | 100 °C |

| Time | 10 min |

| Expected Yield | 75-85% |

Troubleshooting and Optimization

Caption: Troubleshooting logic for optimizing microwave-assisted reactions.

Conclusion

The use of microwave-assisted synthesis provides a powerful platform for the rapid and efficient derivatization of 6-tert-butyl-4-chloro-quinoline. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the generation of diverse chemical libraries for drug discovery and development. The key to successful synthesis lies in the rational selection of catalysts, ligands, and reaction conditions, tailored to the specific transformation. By leveraging the benefits of microwave chemistry, researchers can significantly accelerate their discovery efforts and explore the chemical space around this promising quinoline scaffold.

References

-

Hussein, A. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. Available at: [Link]

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link]

-

Leadbeater, N. E., & Marco, M. (2003). Open-Vessel, Low-Catalyst-Loading, Microwave-Promoted Suzuki Reactions in Water. Organic & Biomolecular Chemistry, 1(4), 5660-5663. Available at: [Link]

-

Mahato, J., et al. (2022). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Journal of Namibian Studies, 31, 586-595. Available at: [Link]

-

MDPI. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules. Available at: [Link]

-

Nüchter, M., et al. (2004). Microwave assisted synthesis – a critical technology overview. Green Chemistry, 6(3), 128-141. Available at: [Link]

-

Patel, R. B., et al. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific and Research Publications, 3(8). Available at: [Link]

-

RSC Publishing. (2012). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry. Available at: [Link]

-

Sharma, U., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10564-10580. Available at: [Link]

-

Singh, R., et al. (2021). Microwave irradiation for the synthesis of quinoline scaffolds: a review. SN Applied Sciences, 3(4), 435. Available at: [Link]

-

Szánti-Pintér, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1022-1029. Available at: [Link]

-

Tsvetkov, A. V., et al. (2002). The Successive Substitution of Halogens in 4-Chloro-6-iodoquinoline by Aryl Groups in Cross-Coupling Reactions with Arylboronic Acids. European Journal of Organic Chemistry, 2002(15), 2543-2548. Available at: [Link]

-

Unipd. (2023). Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin. European Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Zhang, C., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6599. Available at: [Link]

-

Zhang, H., et al. (2019). A Half Century of the Sonogashira Reaction. Organic Reactions. Available at: [Link]

-

Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. namibian-studies.com [namibian-studies.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. organicreactions.org [organicreactions.org]

Application Notes and Protocols for the Chlorination of 6-tert-butyl-4-hydroxyquinoline

Introduction

Chlorinated quinolines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and bioactive molecules. Their utility spans a wide range of therapeutic areas, including antimalarial agents like chloroquine, and they serve as versatile intermediates in the synthesis of more complex molecular architectures. The introduction of a chlorine atom onto the quinoline scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This technical guide provides detailed application notes and step-by-step protocols for the chlorination of 6-tert-butyl-4-hydroxyquinoline. The presence of both a hydroxyl group at the 4-position and a bulky tert-butyl group at the 6-position presents unique challenges and opportunities for regioselective chlorination. We will explore established and exploratory methods for achieving two primary transformations: the conversion of the 4-hydroxyl group to a chloro substituent and the direct chlorination of the quinoline ring.

This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of quinoline-based compounds. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and practical execution to ensure reliable and reproducible results.

Chlorinating Agents and Strategic Considerations

The choice of chlorinating agent is paramount in dictating the outcome of the reaction with 6-tert-butyl-4-hydroxyquinoline. The two primary sites for chlorination are the hydroxyl group at the 4-position and the electron-rich positions on the quinoline ring.

-

Substitution of the 4-Hydroxyl Group: The most common and well-established method for converting a 4-hydroxyquinoline to a 4-chloroquinoline is through the use of phosphorus oxychloride (POCl₃) . This reaction proceeds via a mechanism analogous to a Vilsmeier-Haack reaction, where the hydroxyl group is first converted into a reactive phosphate ester intermediate, which is subsequently displaced by a chloride ion.[1] This method is highly efficient for this specific transformation.

-

Chlorination of the Quinoline Ring: For direct C-H chlorination of the quinoline ring, electrophilic chlorinating agents are required. N-Chlorosuccinimide (NCS) is a versatile reagent for the chlorination of activated aromatic rings.[2] The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. The electron-donating hydroxyl group (in its enol tautomer) and the activating tert-butyl group will direct chlorination to specific positions on the benzene ring of the quinoline. Another potent reagent for this purpose is tert-butyl hypochlorite (tBuOCl) , which can effect the chlorination of phenols and their derivatives, often with the aid of a catalyst.[3]

The following sections provide detailed protocols for the use of these three reagents, along with insights into the expected outcomes and necessary safety precautions.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-6-tert-butylquinoline using Phosphorus Oxychloride (POCl₃)

This protocol describes the conversion of the 4-hydroxyl group of 6-tert-butyl-4-hydroxyquinoline to a chloro substituent, a standard and high-yielding transformation.[4]

Reaction Scheme:

Caption: Conversion of 6-tert-butyl-4-hydroxyquinoline to 4-chloro-6-tert-butylquinoline.

Materials:

-

6-tert-butyl-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-tert-butyl-4-hydroxyquinoline (1.0 eq).

-

Reagent Addition: Under a fume hood, carefully add an excess of phosphorus oxychloride (10-20 volumes) to the starting material.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the aqueous layer is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4-chloro-6-tert-butylquinoline can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]

Safety Precautions:

-

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[3][6] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The quenching step is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform this step slowly and cautiously.

Protocol 2: Exploratory Ring Chlorination using N-Chlorosuccinimide (NCS)

This protocol is designed as an exploratory method for the direct chlorination of the quinoline ring. The regioselectivity will be influenced by the directing effects of the hydroxyl and tert-butyl groups.

Reaction Scheme:

Caption: Electrophilic chlorination of 6-tert-butyl-4-hydroxyquinoline using NCS.

Materials:

-

6-tert-butyl-4-hydroxyquinoline

-

N-Chlorosuccinimide (NCS)

-

Glacial acetic acid

-

Water

-

Saturated sodium thiosulfate solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir plate and magnetic stir bar

-

Heating source (oil bath or heating mantle)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-tert-butyl-4-hydroxyquinoline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add N-Chlorosuccinimide (1.1 - 1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water.

-

Removal of Excess NCS: Add a small amount of saturated sodium thiosulfate solution to quench any unreacted NCS.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization: The crude product will likely be a mixture of regioisomers. Purification can be attempted by column chromatography. The structure of the major product(s) should be determined by spectroscopic methods (NMR, MS).

Expected Regioselectivity:

The hydroxyl group at the 4-position is a strong activating group and will direct electrophilic substitution to the ortho and para positions. In this case, the C5 and C3 positions are ortho and the C7 position is para relative to the hydroxyl group. The tert-butyl group at the C6 position is also an activating group and will direct to its ortho positions (C5 and C7). Therefore, chlorination is most likely to occur at the C5 or C7 positions. The steric hindrance from the tert-butyl group might influence the ratio of the isomers.

Safety Precautions:

-

N-Chlorosuccinimide is an irritant and harmful if swallowed.[7] Handle with care, avoiding inhalation of dust and contact with skin and eyes.

-

Glacial acetic acid is corrosive. Handle in a fume hood and wear appropriate PPE.

Protocol 3: Exploratory Ring Chlorination using tert-Butyl Hypochlorite (tBuOCl)

This protocol explores the use of tert-butyl hypochlorite, a powerful chlorinating agent, for the direct chlorination of the quinoline ring, potentially catalyzed by an iron salt.

Reaction Scheme:

Caption: Iron-catalyzed chlorination of 6-tert-butyl-4-hydroxyquinoline with tBuOCl.

Materials:

-

6-tert-butyl-4-hydroxyquinoline

-

tert-Butyl hypochlorite (tBuOCl)

-

Iron(II) bromide (FeBr₂) or another suitable iron catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium sulfite solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or a round-bottom flask with a septum

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-tert-butyl-4-hydroxyquinoline (1.0 eq) and the iron catalyst (e.g., FeBr₂, 1-5 mol%).

-

Solvent Addition: Add anhydrous dichloromethane to dissolve the starting materials.

-

Reagent Addition: Slowly add a solution of tert-butyl hypochlorite (1.0 - 1.2 eq) in anhydrous dichloromethane to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC.

-

Work-up - Quenching: Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess tBuOCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by column chromatography and characterize the product(s) by spectroscopic methods to determine the regioselectivity of the chlorination.

Expected Regioselectivity:

Similar to the reaction with NCS, the chlorination with tBuOCl is an electrophilic aromatic substitution. The directing effects of the hydroxyl and tert-butyl groups will favor chlorination at the C5 and C7 positions. The use of a catalyst may influence the regioselectivity.

Safety Precautions:

-

tert-Butyl hypochlorite is a flammable and corrosive liquid.[4][8] It is also light-sensitive and can decompose. Handle with care in a fume hood, away from heat and light.

-

Perform the reaction under an inert atmosphere as tBuOCl can react with moisture.

Summary of Reagents and Conditions

| Reagent | Target Transformation | Key Conditions | Expected Outcome |

| Phosphorus oxychloride (POCl₃) | 4-OH to 4-Cl | Reflux in excess POCl₃ | High yield of 4-chloro-6-tert-butylquinoline |

| N-Chlorosuccinimide (NCS) | Ring Chlorination (C-H) | Acetic acid, 50-60 °C | Mixture of chlorinated regioisomers (likely at C5 and C7) |

| tert-Butyl hypochlorite (tBuOCl) | Ring Chlorination (C-H) | DCM, Iron catalyst, RT | Mixture of chlorinated regioisomers (likely at C5 and C7) |

Conclusion

The chlorination of 6-tert-butyl-4-hydroxyquinoline can be achieved through several synthetic strategies, each offering distinct outcomes. For the specific conversion of the 4-hydroxyl group to a chloro group, phosphorus oxychloride is the reagent of choice, providing a reliable and high-yielding method. For the direct chlorination of the quinoline ring, N-chlorosuccinimide and tert-butyl hypochlorite are promising reagents, though these reactions are more exploratory and will likely yield a mixture of regioisomers. The protocols and technical information provided in this guide are intended to equip researchers with the necessary tools to successfully perform these transformations and to further explore the chemical space of chlorinated quinoline derivatives. Careful attention to safety procedures is essential when working with these powerful chlorinating agents.

References

-